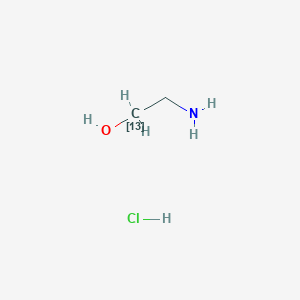
2-amino(113C)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino(113C)ethanol;hydrochloride, also known as ethanolamine hydrochloride, is a chemical compound with the molecular formula C2H8ClNO. It is a colorless, viscous liquid with an ammonia-like odor. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2-Amino(113C)ethanol;hydrochloride can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This method ensures efficient production and high-quality output .
化学反応の分析
Types of Reactions
2-Amino(113C)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperature and pressure conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various amines, aldehydes, and substituted ethanolamine derivatives. These products have significant applications in different fields .
科学的研究の応用
2-Amino(113C)ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is involved in the synthesis of phospholipids, which are essential components of cell membranes.
Medicine: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of various drugs.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors
作用機序
The mechanism of action of 2-amino(113C)ethanol;hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it acts as a precursor for the synthesis of phosphatidylethanolamine, a key component of cell membranes. It also plays a role in the removal of carbon dioxide and hydrogen sulfide from natural gas and other gases .
類似化合物との比較
Similar Compounds
Similar compounds to 2-amino(113C)ethanol;hydrochloride include:
- N-Methylethanolamine
- Diethanolamine
- Triethanolamine
Comparison
Compared to these similar compounds, this compound is unique due to its bifunctional nature, containing both a primary amine and a primary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile in various applications .
特性
分子式 |
C2H8ClNO |
|---|---|
分子量 |
98.54 g/mol |
IUPAC名 |
2-amino(113C)ethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i2+1; |
InChIキー |
PMUNIMVZCACZBB-CGOMOMTCSA-N |
異性体SMILES |
C([13CH2]O)N.Cl |
正規SMILES |
C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


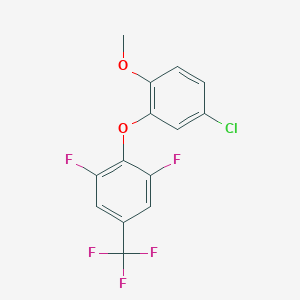
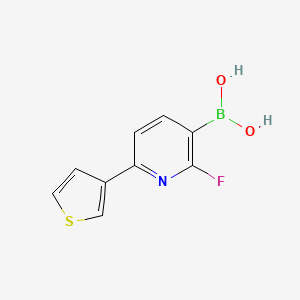
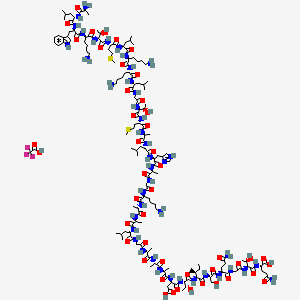
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
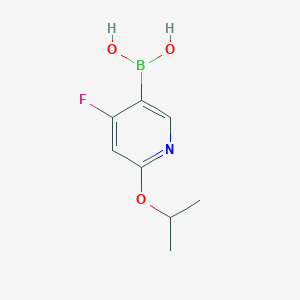
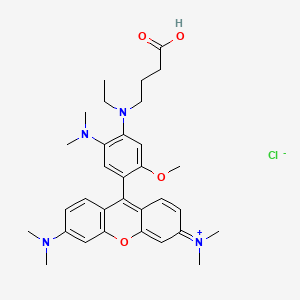
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)

![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
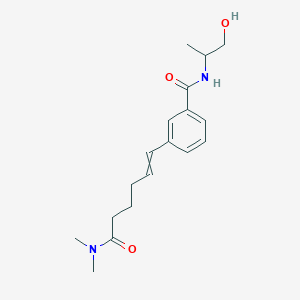
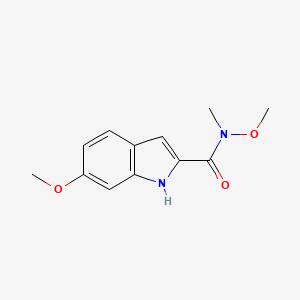
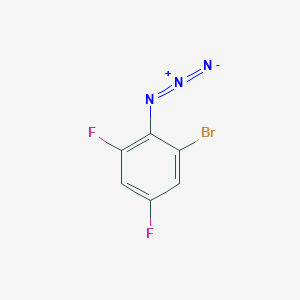
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
